molecular formula C22H21ClN2O4S B4899318 N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide

N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide

Cat. No. B4899318
M. Wt: 444.9 g/mol
InChI Key: KUGQFTDZBXMXHR-UHFFFAOYSA-N
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Description

N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide, also known as BZS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. BZS is a sulfonamide derivative that has shown promising results in several scientific studies.

Mechanism of Action

N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide acts by inhibiting the enzyme carbonic anhydrase, which is involved in various physiological processes such as acid-base balance, respiration, and bone resorption. This compound binds to the active site of carbonic anhydrase and prevents the conversion of carbon dioxide to bicarbonate, which leads to a decrease in the production of acid in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that this compound reduces the production of acid in the body and improves bone density.

Advantages and Limitations for Lab Experiments

N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in vitro and in vivo. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its full potential has not yet been explored. It also has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions related to N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide. One potential direction is to explore its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and diabetes. Another potential direction is to explore its potential as a drug delivery system due to its ability to cross the blood-brain barrier. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of this compound.

Scientific Research Applications

N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and diabetes. In biochemistry, this compound has been studied for its ability to inhibit the enzyme carbonic anhydrase, which is involved in various physiological processes. In pharmacology, this compound has been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S/c1-29-20-11-9-19(10-12-20)24-22(26)16-25(15-17-5-3-2-4-6-17)30(27,28)21-13-7-18(23)8-14-21/h2-14H,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGQFTDZBXMXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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